molecular formula C15H22 B14183016 1-(1,4-Dimethylcyclohexyl)-4-methylbenzene CAS No. 922512-01-4

1-(1,4-Dimethylcyclohexyl)-4-methylbenzene

Cat. No.: B14183016
CAS No.: 922512-01-4
M. Wt: 202.33 g/mol
InChI Key: DRIOGSSEKPQBNH-UHFFFAOYSA-N
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Description

1-(1,4-Dimethylcyclohexyl)-4-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a 1,4-dimethylcyclohexyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,4-Dimethylcyclohexyl)-4-methylbenzene can be achieved through several methods. One common approach involves the alkylation of toluene with 1,4-dimethylcyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions with an inert solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure reactors and advanced catalytic systems can further enhance the production process, ensuring high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1,4-Dimethylcyclohexyl)-4-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-(1,4-Dimethylcyclohexyl)-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1,4-Dimethylcyclohexyl)-4-methylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethylcyclohexane: A structurally related compound with similar cyclohexyl substitution.

    4-Methylcyclohexylbenzene: Another related compound with a different substitution pattern on the benzene ring.

Uniqueness

1-(1,4-Dimethylcyclohexyl)-4-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.

Properties

CAS No.

922512-01-4

Molecular Formula

C15H22

Molecular Weight

202.33 g/mol

IUPAC Name

1-(1,4-dimethylcyclohexyl)-4-methylbenzene

InChI

InChI=1S/C15H22/c1-12-4-6-14(7-5-12)15(3)10-8-13(2)9-11-15/h4-7,13H,8-11H2,1-3H3

InChI Key

DRIOGSSEKPQBNH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(C)C2=CC=C(C=C2)C

Origin of Product

United States

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